4-((Trifluoromethyl)thio)benzene-1,2-diamine dihydrochloride
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Overview
Description
4-((Trifluoromethyl)thio)benzene-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C7H9Cl2F3N2S. It is known for its unique structure, which includes a trifluoromethylthio group attached to a benzene ring with two amine groups. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Trifluoromethyl)thio)benzene-1,2-diamine dihydrochloride typically involves the reaction of trifluoromethanesulfanylamide with 2-(2-alkynyl)benzenesulfonamide under mild conditions . The reaction proceeds smoothly to incorporate the trifluoromethylthio group into the benzene ring, resulting in the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity. The reaction conditions are carefully controlled to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-((Trifluoromethyl)thio)benzene-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a thiol group.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to various substituted derivatives of the original compound .
Scientific Research Applications
4-((Trifluoromethyl)thio)benzene-1,2-diamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-((Trifluoromethyl)thio)benzene-1,2-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can interact with various enzymes and receptors, modulating their activity. The amine groups can form hydrogen bonds with target molecules, influencing their function and stability .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzene-1,2-diamine: Similar structure but lacks the thio group.
2-(Trifluoromethyl)benzene-1,4-diamine: Different positioning of the amine groups.
3,4-Diaminobenzotrifluoride: Another trifluoromethyl-substituted diamine
Uniqueness
4-((Trifluoromethyl)thio)benzene-1,2-diamine dihydrochloride is unique due to the presence of both the trifluoromethylthio group and the two amine groups on the benzene ring. This combination imparts distinctive chemical properties, making it valuable for specific research applications .
Properties
IUPAC Name |
4-(trifluoromethylsulfanyl)benzene-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2S.2ClH/c8-7(9,10)13-4-1-2-5(11)6(12)3-4;;/h1-3H,11-12H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVPAPUNFXTHPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC(F)(F)F)N)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2F3N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20736677 |
Source
|
Record name | 4-[(Trifluoromethyl)sulfanyl]benzene-1,2-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20736677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313012-28-0 |
Source
|
Record name | 4-[(Trifluoromethyl)sulfanyl]benzene-1,2-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20736677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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